molecular formula C11H6FNO B8321411 4-Fluoro-2-(furan-2-yl)benzonitrile

4-Fluoro-2-(furan-2-yl)benzonitrile

Cat. No. B8321411
M. Wt: 187.17 g/mol
InChI Key: OMFWNHWSOHSYIA-UHFFFAOYSA-N
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Patent
US08846737B2

Procedure details

Following the same procedure used for AUP01158-1, AUP01160-1 was prepared from 2-bromo-4-fluorobenzonitrile (5.0 g, 25.0 mmol), furan-2-ylboronic acid (3.36 g, 30.0 mmol), Pd2(dba)3 (100 mg), 1,2-dimethoxyethane (25 mL) and 2M Na2CO3 (40 mL). The crude was purified by Combiflash chromatography (24 g column, 8 g silica., gradient of eluent from PE to PE/EtOac 9/1) to give the title compound as a light yellow solid. This solid had to be purified an ultimate time by drying under vacuum at 40° C. for 5 days. Finally, pure expected compound was obtained as a white off solid in 35% yield (1.65 g); mp 55-56° C.; 1H NMR (270 MHz, CDCl3) δ 6.58-6.59 (1H, m, ArH), 7.02 (1H, td, J=2.7 and 8.0 Hz, ArH), 7.40 (1H, d, J=3.6 Hz, ArH), 7.57 (1H, s, ArH), 7.62 (1H, d, J=2.7 Hz, ArH), 7.70 (1H, dd, J=5.5 and 7.7 Hz, ArH); HRMS (ESI) calcd. for C11H7FNO (M+H)+188.0506. found 188.0513.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[O:11]1[CH:15]=[CH:14][CH:13]=[C:12]1B(O)O.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].COCCOC>[F:10][C:8]1[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([C:12]2[O:11][CH:15]=[CH:14][CH:13]=2)[CH:9]=1 |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C#N)C=CC(=C1)F
Name
Quantity
3.36 g
Type
reactant
Smiles
O1C(=CC=C1)B(O)O
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
100 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
25 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude was purified by Combiflash chromatography (24 g column, 8 g silica., gradient of eluent from PE to PE/EtOac 9/1)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C#N)C=C1)C=1OC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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